Razaxaban Hydrochloride

描述

利伐沙班盐酸盐是一种直接Xa因子抑制剂,已被研究用于预防和治疗血栓栓塞性疾病。它最初由百时美施贵宝公司开发。 并且以其抗凝血特性而闻名,使其成为预防各种医疗状况下血栓形成的候选药物 .

准备方法

合成路线和反应条件: 利伐沙班盐酸盐的制备涉及几个关键步骤:

关键中间体的形成: 合成从形成关键中间体4-(4-氨基苯基)-3-吗啉酮开始,该中间体通过2-(2-卤代乙氧基)乙酰胺与N-(4-氨基苯基)的环合反应形成。

一系列反应: 该中间体经过一系列反应,包括环氧化物开环、取代和环化,形成4-{4-[1,3-恶唑烷-2-酮-5-(氨基甲基)]苯基}吗啉-3-酮。

最终取代反应: 最后一步涉及与2-氯甲酰基-5-氯噻吩发生取代反应,生成利伐沙班.

工业生产方法: 利伐沙班盐酸盐的工业生产旨在高效环保。 该工艺避免了使用钯等昂贵金属,并将污染降到最低,使其适合大规模生产 .

化学反应分析

反应类型: 利伐沙班盐酸盐在其合成过程中主要进行取代反应。 它还参与抑制Xa因子活性的反应,这对它的抗凝血特性至关重要 .

常用试剂和条件:

环氧化物开环: 这种反应需要特定条件来确保中间体正确形成。

取代反应: 这些反应通常涉及卤代化合物,需要精确控制温度和pH值.

形成的主要产物: 从这些反应中形成的主要产物是利伐沙班盐酸盐本身,其特征是具有强效的抗凝血活性 .

科学研究应用

作用机制

利伐沙班盐酸盐通过选择性抑制Xa因子发挥作用,Xa因子是血液凝固级联反应中将凝血酶原转化为凝血酶的关键酶。通过抑制Xa因子,利伐沙班盐酸盐阻止了凝血酶的形成,从而阻止了血栓的形成。 这种机制使其成为一种有效的抗凝血剂 .

相似化合物的比较

利伐沙班盐酸盐属于直接Xa因子抑制剂类别,其中包括其他化合物,例如:

- 利伐沙班

- 阿哌沙班

- 依度沙班

- 贝特利沙班

独特之处: 利伐沙班盐酸盐在其特定的化学结构及其对Xa因子具有高效力和选择性方面是独一无二的。 它已被证明与其他抗凝血剂(如阿司匹林和氯吡格雷)联合使用有效,而不会显着增加出血风险 .

类似化合物:

- 利伐沙班: 另一种用于类似适应症的直接Xa因子抑制剂。

- 阿哌沙班: 以其高选择性和口服生物利用度而闻名。

- 依度沙班: 用于预防卒中和全身栓塞。

- 贝特利沙班: 主要用于预防静脉血栓栓塞 .

利伐沙班盐酸盐的独特特性及其在联合治疗中的潜力使其成为抗凝治疗领域中一种宝贵的化合物。

生物活性

Razaxaban hydrochloride is a potent direct inhibitor of coagulation factor Xa, which plays a critical role in the coagulation cascade. Its biological activity has been extensively studied, particularly in the context of its anticoagulant properties. This article explores the mechanisms of action, pharmacodynamics, and clinical implications of this compound, supported by data tables and case studies.

Razaxaban functions by selectively inhibiting factor Xa, thereby preventing the conversion of prothrombin to thrombin. This inhibition results in decreased thrombin generation and subsequent reduction in clot formation. The compound's structure, featuring a 1,2-benzisoxazole moiety, contributes to its high selectivity and potency against factor Xa .

In Vitro Studies

In vitro studies have demonstrated that Razaxaban effectively inhibits thrombin generation in human plasma. The half maximal inhibitory concentration (IC50) for thrombin generation was found to be approximately 50 nM, indicating strong anticoagulant activity . Additionally, Razaxaban has shown minimal effects on platelet aggregation at concentrations up to 10 µM, suggesting a favorable bleeding profile compared to traditional anticoagulants .

In Vivo Studies

In animal models, Razaxaban exhibited dose-dependent antithrombotic effects. For instance, in a rabbit model of carotid artery thrombosis, Razaxaban at a dose of 3 mg/kg/h significantly increased blood flow and reduced thrombus formation without enhancing bleeding times . The drug's efficacy was further validated through various thrombosis models, demonstrating its potential for clinical application in preventing thromboembolic events.

Clinical Implications

Razaxaban has been investigated for its safety and efficacy in various clinical settings. It has shown promise as an alternative to traditional anticoagulants like warfarin due to its predictable pharmacokinetics and lack of need for routine monitoring.

Case Studies

- Combination Therapy : A study evaluating the combination of Razaxaban with aspirin and clopidogrel indicated that this regimen could enhance antithrombotic effects without significantly increasing bleeding risks. The combination therapy showed improved blood flow metrics compared to dual therapy with aspirin and clopidogrel alone .

- Thrombus Formation : Research involving the perfusion of human blood over tissue factor-coated surfaces demonstrated that Razaxaban significantly reduced thrombus and fibrin formation under arterial flow conditions. This suggests that Razaxaban may be effective in managing acute thrombotic events .

Data Summary

The following table summarizes key pharmacodynamic parameters and findings from studies involving this compound:

属性

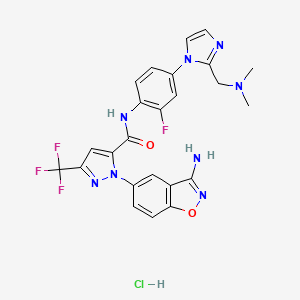

IUPAC Name |

2-(3-amino-1,2-benzoxazol-5-yl)-N-[4-[2-[(dimethylamino)methyl]imidazol-1-yl]-2-fluorophenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20F4N8O2.ClH/c1-34(2)12-21-30-7-8-35(21)13-3-5-17(16(25)10-13)31-23(37)18-11-20(24(26,27)28)32-36(18)14-4-6-19-15(9-14)22(29)33-38-19;/h3-11H,12H2,1-2H3,(H2,29,33)(H,31,37);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CASCTHHMARGRLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=NC=CN1C2=CC(=C(C=C2)NC(=O)C3=CC(=NN3C4=CC5=C(C=C4)ON=C5N)C(F)(F)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClF4N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10193598 | |

| Record name | Razaxaban Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405940-76-3 | |

| Record name | Razaxaban Hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0405940763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Razaxaban Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RAZAXABAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CLJ1MEZ8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。